molecular formula C16H11Cl2N3O3 B2983666 N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide CAS No. 891141-54-1

N-(5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl)-2-phenoxyacetamide

Cat. No. B2983666
CAS RN: 891141-54-1
M. Wt: 364.18
InChI Key: CXPCSGBIJHTBOK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including an oxadiazole ring and a phenoxy group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The oxadiazole ring and the phenoxy group would likely play significant roles in its three-dimensional structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the oxadiazole ring might participate in nucleophilic or electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the oxadiazole ring might affect its polarity, solubility, and stability .

Scientific Research Applications

Synthesis and Characterization

  • The synthesis of 1,3,4-oxadiazole derivatives involves converting aromatic organic acids into esters, hydrazides, and subsequently into 1,3,4-oxadiazole-thiols. These compounds, including those related to the specified chemical structure, have been synthesized for further biological and pharmacological screenings. For example, compounds have been synthesized to explore their activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX), indicating their potential use in studying enzyme inhibition processes (Rehman et al., 2013).

Biological Screening

  • Oxadiazole derivatives have shown promise in biological screenings, exhibiting activities against various enzymes and potential for antioxidant properties. For instance, certain derivatives have demonstrated significant free-radical scavenging ability, indicating their utility in studying antioxidant activities and potentially contributing to the development of therapeutic agents (Shakir et al., 2014).

Pharmacological Evaluation

  • Pharmacological evaluations of 1,3,4-oxadiazole and acetamide derivatives have identified compounds with multifunctional moieties, showing antibacterial and anti-enzymatic potential. Such studies are crucial for discovering new drug leads with specific therapeutic targets (Nafeesa et al., 2017).

Antimicrobial and Antioxidant Activities

  • Novel 1,3,4-oxadiazole derivatives bearing Schiff base moiety have been synthesized and evaluated for their antimicrobial activity against various bacteria and fungi. These studies contribute to the development of new antimicrobial agents and help in understanding the structure-activity relationship of such compounds (Kapadiya et al., 2020).

Molecular Docking and Cytotoxicity Studies

  • Research has also been conducted on synthesizing N-substituted 1,3,4-oxadiazole derivatives and evaluating their pharmacological properties through molecular docking studies. Such studies aim to predict the interaction between these compounds and biological targets, offering insights into their potential as anticancer or antimicrobial agents (Siddiqui et al., 2014).

Safety And Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. Proper handling and disposal procedures should be followed to minimize risk .

properties

IUPAC Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2N3O3/c17-10-6-7-13(18)12(8-10)15-20-21-16(24-15)19-14(22)9-23-11-4-2-1-3-5-11/h1-8H,9H2,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXPCSGBIJHTBOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide

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